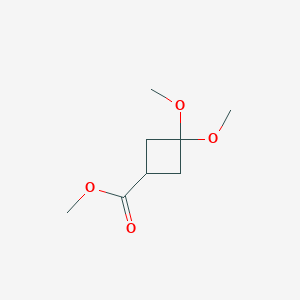

3,3-Dimetoxi-ciclobutano-1-carboxilato de metilo

Descripción general

Descripción

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3,3-dimethoxycyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-dimethoxycyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda y he encontrado información sobre las aplicaciones de los derivados de ciclobutano, que pueden relacionarse con el 3,3-Dimetoxi-ciclobutano-1-carboxilato de metilo. Aquí hay un análisis completo que se centra en seis aplicaciones únicas:

Descubrimiento y desarrollo de fármacos

Los derivados de ciclobutano son frecuentes en diversos fármacos y prototipos de fármacos debido a sus estructuras distintivas y amplias bioactividades, incluidas las propiedades antibacterianas, antivirales e inmunosupresoras . El this compound podría utilizarse potencialmente en la síntesis de nuevos compuestos farmacéuticos con actividades similares.

Ciencia de materiales

En ciencia de materiales, los derivados de ciclobutano se utilizan para producir polímeros sensibles a la tensión . Las propiedades únicas del this compound podrían explorarse para desarrollar nuevos materiales con respuestas específicas a la tensión.

Química supramolecular

Los derivados de ciclobutano juegan un papel en la química supramolecular, que implica el estudio de moléculas complejas que se forman a través de enlaces no covalentes . El this compound puede encontrar aplicaciones en la creación de nuevas estructuras supramoleculares.

Síntesis orgánica

La estructura del compuesto podría utilizarse en síntesis orgánica, en particular en reacciones que requieren la síntesis regioselectiva y estereo selectiva de carbociclos de cuatro miembros .

Síntesis fotoquímica

Los ciclobutanos se pueden sintetizar mediante la cicloadición [2+2] de alquenos a través de métodos fotoquímicos . El this compound podría participar en estos procesos de síntesis fotoquímica para crear moléculas orgánicas complejas.

Síntesis de productos naturales

Dada la presencia de subunidades de ciclobutano en los productos naturales, este compuesto podría utilizarse en la síntesis química de análogos o derivados de productos naturales .

Actividad Biológica

Methyl 3,3-dimethoxycyclobutane-1-carboxylate (MDC) is a cyclic compound with the molecular formula C8H14O4 and a molecular weight of approximately 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups and a carboxylate ester functional group. This unique configuration positions MDC as a potentially valuable building block in organic synthesis, particularly for developing compounds with specific biological activities.

MDC is synthesized through various methods that leverage its structural features to facilitate further chemical transformations. The compound's ability to act as a synthetic intermediate makes it a focus of interest in medicinal chemistry and organic synthesis.

Synthetic Routes

Several synthetic pathways can be employed to produce MDC, including:

- Direct Methoxylation : Involves the introduction of methoxy groups onto the cyclobutane framework.

- Carboxylation Reactions : These reactions allow for the incorporation of the carboxylate functional group, enhancing the compound's reactivity.

Biological Activity

While specific biological activities of MDC have not been extensively documented, its structural characteristics suggest potential applications in various biological contexts. The following sections summarize relevant findings regarding its biological activity and potential therapeutic applications.

Currently, there is no well-defined mechanism of action reported for MDC in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.

Case Studies and Research Findings

- Fragment-Based Drug Discovery (FBDD) : MDC's cyclobutane structure has been investigated in FBDD approaches, which aim to identify small molecules that can modulate protein interactions. The three-dimensional nature of cyclobutane derivatives like MDC may enhance binding affinities to target proteins involved in critical biological processes, including cancer pathways .

- Potential Anticancer Activity : Research has indicated that compounds similar to MDC can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .

- Therapeutic Applications : There are indications that MDC and its derivatives could be explored for therapeutic uses in treating conditions such as diabetes and other metabolic disorders due to their potential interactions with metabolic pathways .

Comparative Analysis

To better understand the significance of MDC in biological contexts, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Potential Activity |

|---|---|---|---|

| Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | C8H14O2 | Contains a double bond; less sterically hindered | Possible anti-cancer properties |

| Methyl cyclobutane-1-carboxylate | C7H12O2 | Lacks methoxy groups; simpler structure | Limited documented activity |

| Methyl 2-methoxycyclopentane-1-carboxylate | C8H14O3 | Different ring size; varying reactivity | Potential metabolic effects |

The dual methoxy substitution on the cyclobutane ring of MDC is hypothesized to influence its reactivity and biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNARWNKXNPXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440664 | |

| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98231-07-3 | |

| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.